N-(7,8-Dihydro-2-naphthalenyl)acetamide
Description
N-(7,8-Dihydro-2-naphthalenyl)acetamide is a bicyclic aromatic acetamide derivative characterized by a partially hydrogenated naphthalene core (7,8-dihydro-2-naphthalenyl) linked to an acetamide group. This structure confers unique physicochemical properties, including moderate lipophilicity and conformational rigidity, which are advantageous in medicinal chemistry and materials science.
Properties
Molecular Formula |
C12H13NO |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
N-(7,8-dihydronaphthalen-2-yl)acetamide |
InChI |
InChI=1S/C12H13NO/c1-9(14)13-12-7-6-10-4-2-3-5-11(10)8-12/h2,4,6-8H,3,5H2,1H3,(H,13,14) |
InChI Key |
TUUYYSHDRPRESR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=CCC2)C=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Functional Group Variations
Triazole-Linked Acetamides (6a-m, 7a-m)
Compounds such as 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) share a naphthalene moiety but incorporate a triazole ring and phenoxy groups. Key differences include:
- Substituent Effects: Nitro-substituted derivatives (e.g., 6b, 6c) exhibit distinct IR peaks (e.g., 1504 cm⁻¹ for –NO₂) and downfield shifts in NMR due to electron-withdrawing groups .
- Bioactivity : Triazole-linked analogs are often explored for antimicrobial or anticancer activity, whereas the dihydro-naphthalenyl acetamide’s applications remain less documented.
Oxadiazole Derivatives ()
The compound 2-(4-Chlorophenoxy)-N-[5-(5,6,7,8-tetrahydro-2-naphthalenyl)-1,3,4-oxadiazol-2-yl]acetamide shares the tetrahydro-naphthalene core but replaces the acetamide’s direct linkage with an oxadiazole heterocycle. This substitution likely enhances metabolic stability but reduces hydrogen-bonding capacity compared to the parent acetamide .
Benzothiazole Acetamides ()
Derivatives like N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide feature benzothiazole and trifluoromethyl groups.
Physicochemical Properties
Key Research Findings
- Electronic Effects: Electron-withdrawing groups (e.g., –NO₂ in 6b) lower the acetamide’s C=O stretching frequency by ~10 cm⁻¹ compared to unsubstituted analogs, indicating reduced electron density .
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